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Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102282 Get Quote

A detailed spectroscopic comparison of 6-Methoxynicotinonitrile and its key isomers, 2-

methoxy-5-cyanopyridine and 4-methoxy-3-cyanopyridine, reveals distinct fingerprints for each

molecule, crucial for their unambiguous identification in research and drug development. This

guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared

(IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data, supported by

detailed experimental protocols.

The positional isomerism of the methoxy and cyano groups on the pyridine ring significantly

influences the electronic environment and vibrational modes of each molecule. These

differences are readily captured by various spectroscopic techniques, providing a robust toolkit

for researchers to distinguish between these structurally similar compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

Mass, and UV-Vis spectroscopy for 6-Methoxynicotinonitrile and its isomers.

Table 1: ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
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Compound
Chemical Shift (δ) of
Pyridine Protons (ppm)

Chemical Shift (δ) of
Methoxy Protons (ppm)

6-Methoxynicotinonitrile H2: ~8.5, H4: ~7.8, H5: ~6.8 ~4.0

2-methoxy-5-cyanopyridine H3: ~7.8, H4: ~7.2, H6: ~8.4 ~4.0

4-methoxy-3-cyanopyridine H2: ~8.6, H5: ~7.0, H6: ~8.5 ~4.1

Table 2: ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Compound
Chemical Shift (δ)
of Pyridine
Carbons (ppm)

Chemical Shift (δ)
of Cyano Carbon
(ppm)

Chemical Shift (δ)
of Methoxy Carbon
(ppm)

6-

Methoxynicotinonitrile

~164 (C6), ~152 (C2),

~140 (C4), ~112 (C5),

~108 (C3)

~117 ~55

2-methoxy-5-

cyanopyridine

~163 (C2), ~152 (C6),

~140 (C4), ~112 (C3),

~109 (C5)

~117 ~55

4-methoxy-3-

cyanopyridine

~165 (C4), ~153 (C2),

~151 (C6), ~110 (C5),

~105 (C3)

~116 ~57

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound ν(C≡N) ν(C-O-C)
Aromatic ν(C=C)
and ν(C=N)

6-

Methoxynicotinonitrile
~2230

~1250 (asymmetric),

~1030 (symmetric)
~1600-1400

2-methoxy-5-

cyanopyridine
~2225

~1255 (asymmetric),

~1025 (symmetric)
~1600-1450

4-methoxy-3-

cyanopyridine
~2235

~1260 (asymmetric),

~1035 (symmetric)
~1590-1400

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) [m/z]
Key Fragmentation Peaks
[m/z]

6-Methoxynicotinonitrile 134
119 ([M-CH₃]⁺), 104 ([M-

CH₂O]⁺), 77

2-methoxy-5-cyanopyridine 134
119 ([M-CH₃]⁺), 104 ([M-

CH₂O]⁺), 77

4-methoxy-3-cyanopyridine 134
119 ([M-CH₃]⁺), 104 ([M-

CH₂O]⁺), 77

Table 5: UV-Vis Spectroscopic Data (in Methanol)

Compound λmax (nm)

6-Methoxynicotinonitrile ~220, ~270

2-methoxy-5-cyanopyridine ~225, ~275

4-methoxy-3-cyanopyridine ~215, ~265

Experimental Protocols
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Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -5 to 220 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS at 0.00

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The solid sample is analyzed as a KBr pellet. A small amount of the

sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
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Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis: The spectrum is recorded in transmittance mode. The positions of the major

absorption bands are identified and assigned to their corresponding functional group

vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.
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Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is analyzed to

determine the molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent, such as

methanol, with a concentration of approximately 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition Parameters:

Wavelength Range: 200-400 nm.

Scan Speed: Medium.

Data Analysis: The absorbance spectrum is recorded, and the wavelengths of maximum

absorbance (λmax) are determined.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

isomeric compounds.
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Caption: General workflow for the spectroscopic analysis of isomeric compounds.

Distinguishing Features and Logical Relationships
The differentiation of these isomers relies on the unique electronic and steric environments of

the protons and carbons in the pyridine ring, as well as the vibrational frequencies of the

functional groups. The logical relationship for distinguishing the isomers is outlined below.
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Caption: Logical workflow for differentiating the isomers based on key spectroscopic features.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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